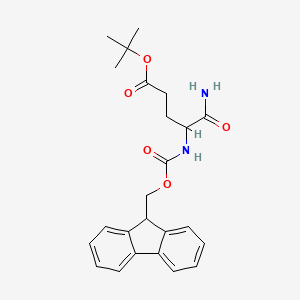

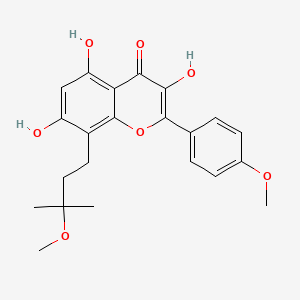

tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate

説明

This compound is a derivative of the fluorene molecule, which is a polycyclic aromatic hydrocarbon . It is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF .

Molecular Structure Analysis

The molecular formula of this compound is C24H29NO5 . It has a molecular weight of 411.49 g/mol . The structure includes a fluorene moiety, an amino acid moiety, and a tert-butyl group .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C . The specific optical rotation [α]20D is +5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .科学的研究の応用

Synthesis of Cryptophycin-24 (Arenastatin A):

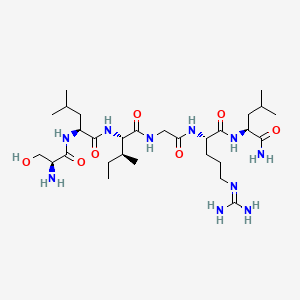

- tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate is utilized in the synthesis of cryptophycins, specifically Cryptophycin-24 (Arenastatin A), an important compound in organic chemistry. This research demonstrates two efficient protocols for synthesizing a major component of cryptophycins, showing its significance in facilitating complex chemical syntheses (Eggen et al., 2000).

Enantiopure Non-natural Alpha-amino Acids Synthesis:

- The compound is a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids. This research highlights its utility in producing a variety of delta, epsilon-unsaturated alpha-amino acids, underscoring its role in advancing amino acid synthesis techniques (Constantinou-Kokotou et al., 2001).

Intramolecular Defluorinative Cyclization:

- The compound was used in an innovative intramolecular defluorinative cyclization approach to synthesize new cyclic amino acid derivatives. This showcases its potential in creating novel chemical structures through unique synthetic methods (Hao et al., 2000).

Preparation of Orthogonally Protected Phosphonobutyric Acid:

- Its role in the synthesis of hydrolytically-stable phosphothreonine mimetics bearing orthogonal protection compatible with standard solid-phase protocols highlights its importance in the preparation of signal transduction-directed peptides (Liu et al., 2009).

Collagen Cross-links Synthesis:

- The compound is crucial in the efficient synthesis of collagen cross-links, demonstrating its utility in biological and medical research, particularly in understanding and manipulating connective tissue properties (Adamczyk et al., 1999).

作用機序

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) . If swallowed, call a poison center or doctor if you feel unwell (P301+P312) . If on skin, wash with plenty of water (P302+P352) . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name |

tert-butyl 5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

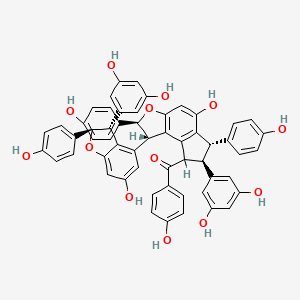

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)